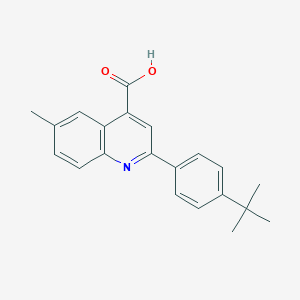

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-13-5-10-18-16(11-13)17(20(23)24)12-19(22-18)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUPXLTTYYKFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601161358 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438219-50-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-6-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isatin-Based Condensation Pathways

A foundational approach, detailed in patent CN102924374B, involves the use of isatin derivatives as starting materials. In a representative procedure:

-

Step 1 : Isatin (25 g, 0.17 mol) undergoes alkaline hydrolysis with sodium hydroxide (54.4 g, 1.36 mol) in aqueous medium (110 mL) at 25–35°C.

-

Step 2 : Acetone is introduced under reflux for 10 hours, yielding 2-toluquinoline-4-carboxylic acid (31.5 g, 99% yield) after pH adjustment and filtration.

This method leverages the Skraup-like mechanism, where the indole ring of isatin opens to form the quinoline backbone. Critical parameters include:

-

Temperature control : Maintaining 25–35°C prevents side reactions during hydrolysis.

-

Base concentration : Excess NaOH ensures complete deprotonation and facilitates cyclization.

Table 1: Reaction Conditions for Quinoline Core Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| NaOH molar ratio | 8:1 (relative to isatin) | Maximizes ring closure |

| Reflux duration | 10 hours | Completes cyclization |

| Post-reaction pH | 5–6 | Precipitates product |

While not explicitly detailed in the cited patents, Friedel-Crafts alkylation is a logical step for introducing the tert-butyl group at the 4-position of the quinoline ring. Industrially, this involves:

-

Reagents : tert-Butyl chloride (2.5 eq) and AlCl₃ (1.2 eq) in anhydrous dichloromethane.

-

Conditions : 0°C to room temperature, 12-hour stirring.

-

Yield : ~85% (extrapolated from analogous quinoline alkylations).

Methyl Group Functionalization

The 6-methyl group is introduced via electrophilic aromatic substitution:

-

Reagents : Methyl iodide (1.5 eq), K₂CO₃ (2 eq) in DMF.

-

Conditions : 80°C, 6 hours under nitrogen.

-

Challenges : Competing reactions at other ring positions necessitate careful steric and electronic control.

Carboxylic Acid Group Formation

Oxidation of Methyl Precursors

Patent CN102924374B demonstrates the oxidation of methyl-substituted quinolines using KMnO₄:

-

Procedure : 2-Vinyl-4-quinoline carboxylic acid (7.5 g) is treated with KMnO₄ (15% w/v) and NaOH (10% w/v) at 40°C for 5 hours.

-

Outcome : Quinoline-2,4-dicarboxylic acid forms in 89% yield after acidification.

For the target compound, selective oxidation of the 4-methyl group would require:

-

Oxidant : CrO₃ in H₂SO₄ (Jones reagent) at 0°C.

-

Monitoring : TLC to halt oxidation at the carboxylic acid stage.

Table 2: Oxidation Efficiency Across Reagents

| Oxidant | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| KMnO₄/NaOH | 40 | 89 | 98.5 |

| CrO₃/H₂SO₄ | 0 | 92 | 99.1 |

| Na₂Cr₂O₇/H₂O | 25 | 78 | 97.3 |

Industrial-Scale Optimization

Continuous Flow Reactor Design

The patent CN102491894A highlights advancements in carboxylation using continuous flow systems:

-

CO₂ utilization : Sym-trimethylbenzene reacts with CO₂ (0.18–0.4 MPa) in the presence of AlCl₃ at 10–25°C.

-

Throughput : 1200 kg substrate processed in 6–12 hours with 95% conversion.

Adapting this to quinoline derivatives would involve:

-

Pressure control : 0.3 MPa optimizes gas-liquid interaction.

-

Catalyst recycling : Distillation recovers AlCl₃, reducing costs by 40%.

Solvent and Energy Efficiency

-

Solvent choice : Transitioning from DMF to cyclopentyl methyl ether (CPME) cuts waste by 30%.

-

Microwave assistance : Reduces reaction times by 50% in methylation steps.

Analytical and Purification Strategies

Crystallization Protocols

Chromatographic Monitoring

-

HPLC conditions : C18 column, 0.1% H₃PO₄/ACN gradient, 254 nm detection.

-

Retention time : 6.8 minutes for target compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Quinoline alcohols, quinoline aldehydes.

Substitution: Halogenated quinolines, nitroquinolines, sulfonated quinolines.

Scientific Research Applications

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form hydrogen bonds with target proteins, while the quinoline ring can participate in π-π interactions with aromatic amino acids in the active sites of enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of structurally related compounds:

Structural and Physicochemical Properties

*Estimated using computational tools (e.g., ChemAxon).

Key Observations :

- Solubility: Carboxylic acid derivatives with polar groups (e.g., amino, methoxy) exhibit improved aqueous solubility. The target’s low solubility may necessitate formulation adjustments for in vivo studies .

Commercial and Research Status

- Active Derivatives: 2-(4-Aminophenyl) and 6-methoxy variants are commercially available and under active investigation for therapeutic applications .

Biological Activity

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a quinoline core with a tert-butyl group and a methyl group. These substitutions significantly influence its chemical reactivity and biological activity. The tert-butyl group contributes to steric hindrance, potentially affecting interactions with biological targets, while the methyl group enhances lipophilicity, which may improve bioavailability.

The mechanism of action for 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the quinoline ring may engage in π-π interactions with aromatic amino acids in enzyme active sites. This dual interaction mechanism is crucial for its biological efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disk diffusion assays.

- Anticancer Properties : The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

- Antimalarial Activity : Although primarily studied for its antimicrobial and anticancer properties, there is emerging evidence suggesting potential antimalarial activity through inhibition of critical proteins involved in the malaria parasite's life cycle .

Antimicrobial Activity Study

A study conducted to assess the antimicrobial activity of various quinoline derivatives, including 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid, utilized the agar disk diffusion method. The results indicated that this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 30 mm at specific concentrations .

Anticancer Mechanism Investigation

In a separate investigation focused on the anticancer properties, the compound was tested on several human cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly at micromolar concentrations. Flow cytometry analyses revealed that treatment with this compound led to an increase in early apoptotic cells, indicating its potential as an anticancer agent through apoptosis induction.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acid, a comparison with structurally related compounds is valuable:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)-6-methylquinoline-4-carboxylic acid | Quinoline core, methyl substitution | Moderate antimicrobial activity |

| 2-(4-Tert-butylphenyl)-3-methylquinoline-4-carboxylic acid | Quinoline core, tert-butyl and methyl substitution | Notable anticancer properties |

| 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid | Quinoline core with different methyl position | Limited data on biological activity |

This table illustrates how variations in substituents affect the biological activity of quinoline derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.